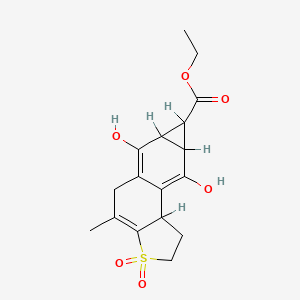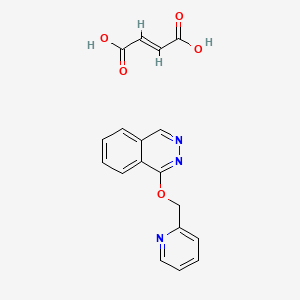
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group with two methyl substituents, and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-methyl-2-oxo-1-pyrrolidineacetamide. The reaction conditions often include the use of solvents such as toluene and catalysts like sodium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a local anesthetic and in the treatment of neuropathic pain.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide involves the inhibition of sodium ion channels in neuronal cells. This inhibition prevents the initiation and conduction of nerve impulses, leading to its anesthetic effects. The compound binds preferentially to the inactive state of sodium channels, stabilizing the neuronal membrane .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
Tocainide: 2-Amino-N-(2,6-dimethylphenyl)propanamide
Bupivacaine: 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Uniqueness
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide is unique due to its specific structure, which imparts distinct pharmacological properties. Unlike lidocaine and tocainide, this compound has a pyrrolidine ring, which may contribute to its unique binding affinity and efficacy in blocking sodium channels .
Propiedades
Número CAS |
157928-98-8 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-10-5-4-6-11(2)14(10)16-13(18)9-17-8-7-12(3)15(17)19/h4-6,12H,7-9H2,1-3H3,(H,16,18) |
Clave InChI |
LFVNNCIOPBOFCV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1=O)CC(=O)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



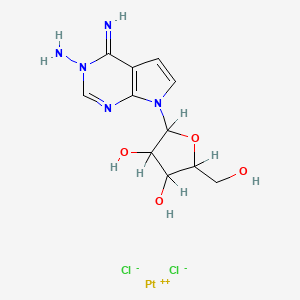
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
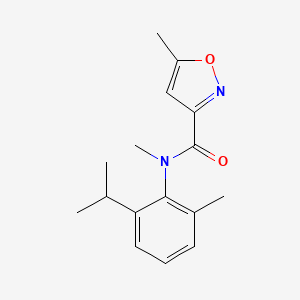

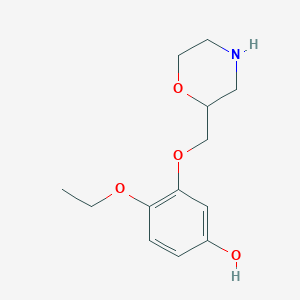
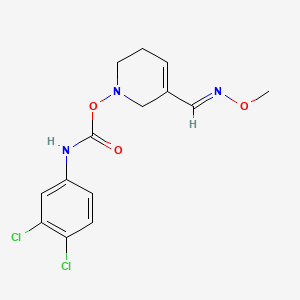
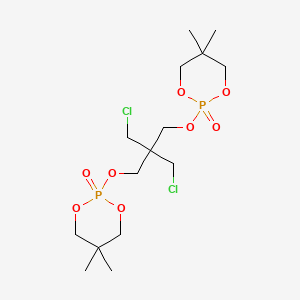
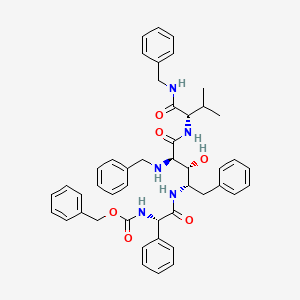
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
